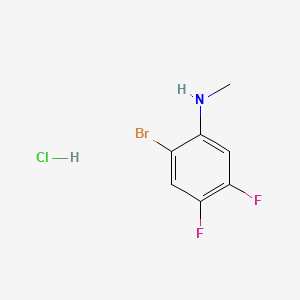
2-bromo-4,5-difluoro-N-methylanilinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4,5-difluoro-N-methylanilinehydrochloride is an organic compound with the molecular formula C7H8BrClF2N. This compound is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and a methyl group. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,5-difluoro-N-methylanilinehydrochloride typically involves the halogenation of N-methylaniline followed by fluorination. One common method includes:
Bromination: N-methylaniline is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position.
Fluorination: The brominated product is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms at the 4 and 5 positions.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation and fluorination reactions under controlled conditions to ensure high yield and purity. The reactions are typically carried out in stainless steel reactors with precise temperature and pressure control.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4,5-difluoro-N-methylanilinehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives and reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4,5-difluoro-N-methylanilinehydrochloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor binding studies.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-bromo-4,5-difluoro-N-methylanilinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s binding affinity and specificity towards these targets, leading to the desired biological or chemical effect. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-4-fluoro-2-methylaniline: Similar structure with bromine and fluorine substitutions but different positions.
2-Bromo-4,6-difluoroaniline: Similar structure with different fluorine substitution pattern.
2-Bromo-4-fluoro-N-methylaniline: Lacks one fluorine atom compared to 2-bromo-4,5-difluoro-N-methylanilinehydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms in specific positions enhances its reactivity and binding affinity, making it a valuable intermediate in various synthetic and research applications.
Eigenschaften
Molekularformel |
C7H7BrClF2N |
|---|---|
Molekulargewicht |
258.49 g/mol |
IUPAC-Name |
2-bromo-4,5-difluoro-N-methylaniline;hydrochloride |
InChI |
InChI=1S/C7H6BrF2N.ClH/c1-11-7-3-6(10)5(9)2-4(7)8;/h2-3,11H,1H3;1H |
InChI-Schlüssel |
BQWNJMCFCVXDIB-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC(=C(C=C1Br)F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


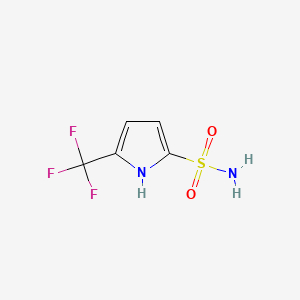
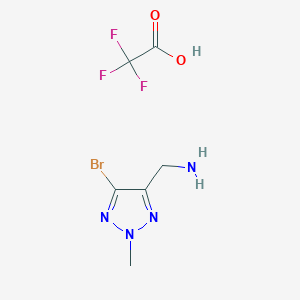
![Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine](/img/structure/B13513278.png)
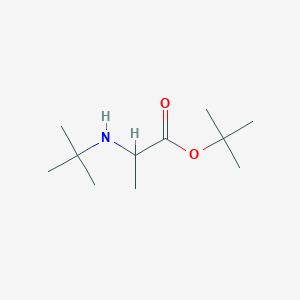
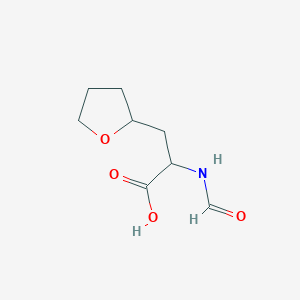

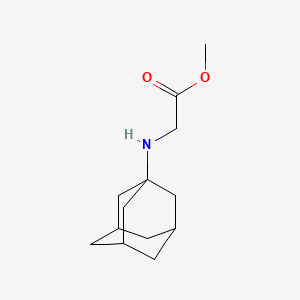
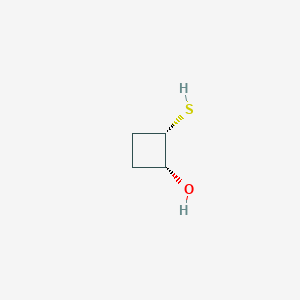
![Anti-3-methyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride](/img/structure/B13513320.png)
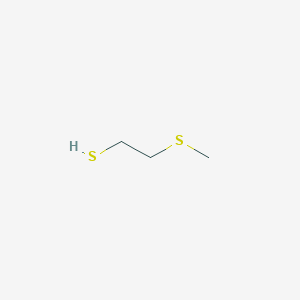


![2-[3-(1,1-Difluoroethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13513341.png)

